An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
CAS Number: 864759-68-2
This technical guide provides a comprehensive overview of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a white to off-white crystalline solid. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are highly valuable in the design of bioactive molecules. The trifluoromethyl group generally enhances metabolic stability and cellular permeability, while the fluorine atom can modulate the acidity of the boronic acid and influence binding interactions with biological targets.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 864759-68-2 | N/A |
| Molecular Formula | C₇H₅BF₄O₂ | N/A |
| Molecular Weight | 207.92 g/mol | N/A |
| Appearance | White to off-white powder | [1] |
| Melting Point | 174 °C (literature value for isomer) | [1] |
| ¹H NMR (DMSO-d₆) | Predicted: δ 8.2-7.8 (m, 3H, Ar-H), 8.4 (s, 2H, B(OH)₂) | General NMR data for similar compounds[2][3][4] |
| ¹³C NMR (DMSO-d₆) | Predicted: δ 160-115 (Ar-C), 124 (q, J ≈ 272 Hz, CF₃) | General NMR data for similar compounds[2] |
| ¹⁹F NMR (DMSO-d₆) | Predicted: δ -62 (s, CF₃), -110 to -120 (m, Ar-F) | General NMR data for similar compounds[2] |
Synthesis
The synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid typically proceeds via a Grignard or organolithium reaction followed by borylation. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Arylboronic Acids
This protocol is a generalized procedure adapted from the synthesis of similar fluorinated phenylboronic acids.[5][6]
Materials:
-
1-Bromo-3-fluoro-4-(trifluoromethyl)benzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous THF. A solution of 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary and then maintained at reflux until the magnesium is consumed. Alternatively, for the organolithium route, the aryl bromide is dissolved in anhydrous THF and cooled to -78°C, followed by the slow addition of n-butyllithium (1.1 eq).
-
Borylation: The resulting Grignard or organolithium reagent is cooled to -78°C, and trimethyl borate (1.5 eq) is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0°C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid.
Applications in Drug Discovery
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in many drug candidates. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenylboronic acid can influence the reactivity and outcome of the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[7][8]
Materials:
-
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
The vessel is evacuated and backfilled with an inert gas.
-
Degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Role in Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] Several small molecule inhibitors targeting this pathway incorporate fluorinated phenyl moieties to enhance their potency, selectivity, and pharmacokinetic properties. The (3-Fluoro-4-(trifluoromethyl)phenyl) group can be strategically employed in the design of such inhibitors to interact with key residues in the ATP-binding pocket of these kinases.
The development of PI3K/mTOR dual inhibitors often involves the use of building blocks like (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid to synthesize complex heterocyclic scaffolds. For instance, the 4-(trifluoromethyl)pyridin-2-amine moiety, which can be synthesized using related boronic acids, has been shown to be crucial for potent inhibition.[11] The amino group of this moiety can form key hydrogen bonds with aspartate residues in the kinase domain.
Conclusion
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it an attractive component for the design of potent and selective kinase inhibitors, especially those targeting the PI3K/AKT/mTOR pathway. The synthetic accessibility of this compound via established organometallic routes, coupled with its utility in robust cross-coupling reactions, ensures its continued importance in the development of novel therapeutics and advanced materials. Further research into the specific biological activities of molecules derived from this building block will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
